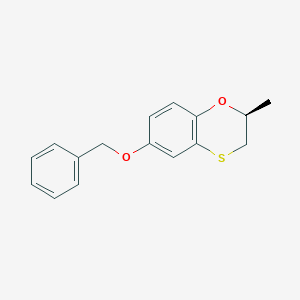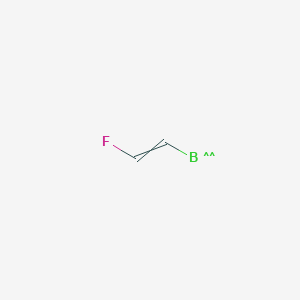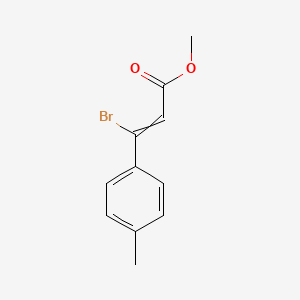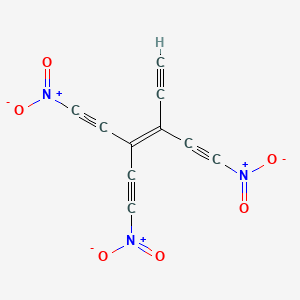
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is a chemical compound that belongs to the class of benzoxathiins. These compounds are characterized by a benzene ring fused to an oxathiin ring, which contains both oxygen and sulfur atoms. The specific structure of this compound includes a dihydro modification, a methyl group at the second position, and a phenylmethoxy group at the sixth position, with the (2S)- configuration indicating the stereochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxathiin ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl and phenylmethoxy groups through substitution reactions.
Stereoselective Synthesis: Ensuring the (2S)- configuration through stereoselective synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxathiin ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Reduced Derivatives: Products of reduction reactions.
Substituted Derivatives: Products of substitution reactions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- involves its interaction with molecular targets and pathways. The specific pathways and targets depend on its application, such as enzyme inhibition, receptor binding, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzoxathiin: The parent compound without the dihydro, methyl, and phenylmethoxy modifications.
Benzothiazepines: Compounds with a similar ring structure but containing nitrogen instead of oxygen.
Benzoxazepines: Compounds with a similar ring structure but containing nitrogen instead of sulfur.
Uniqueness
1,4-Benzoxathiin, 2,3-dihydro-2-methyl-6-(phenylmethoxy)-, (2S)- is unique due to its specific substitutions and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
918137-22-1 |
|---|---|
Formule moléculaire |
C16H16O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(2S)-2-methyl-6-phenylmethoxy-2,3-dihydro-1,4-benzoxathiine |
InChI |
InChI=1S/C16H16O2S/c1-12-11-19-16-9-14(7-8-15(16)18-12)17-10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1 |
Clé InChI |
MNOFROIFGKFQQT-LBPRGKRZSA-N |
SMILES isomérique |
C[C@H]1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC1CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-({9-[(Prop-2-yn-1-yl)oxy]nonyl}oxy)oxane](/img/structure/B14205234.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)


![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)




![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
